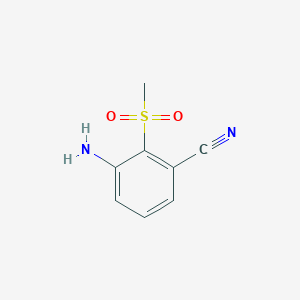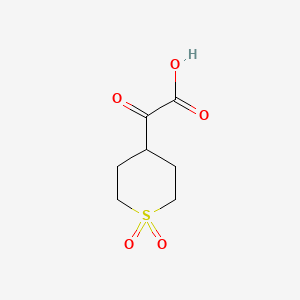![molecular formula C8H12ClNS B13461108 rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride CAS No. 2866317-21-5](/img/structure/B13461108.png)
rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride is a chemical compound that features a cyclopropyl group attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a thiophene derivative followed by amination. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparación Con Compuestos Similares
Similar Compounds
- rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one
- rac-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]methanol
Uniqueness
rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
2866317-21-5 |
|---|---|
Fórmula molecular |
C8H12ClNS |
Peso molecular |
189.71 g/mol |
Nombre IUPAC |
[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c9-4-7-3-8(7)6-1-2-10-5-6;/h1-2,5,7-8H,3-4,9H2;1H/t7-,8-;/m0./s1 |
Clave InChI |
BJLFFTVJZQPJKL-WSZWBAFRSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C2=CSC=C2)CN.Cl |
SMILES canónico |
C1C(C1C2=CSC=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
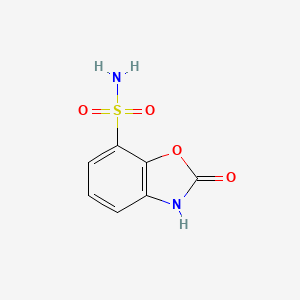
![3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)

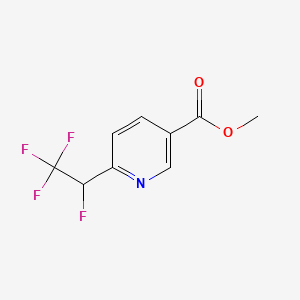
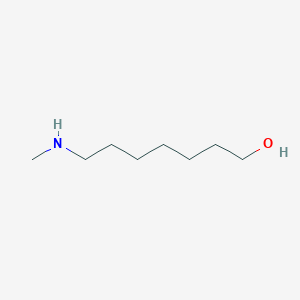
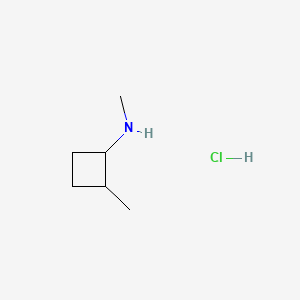
![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)
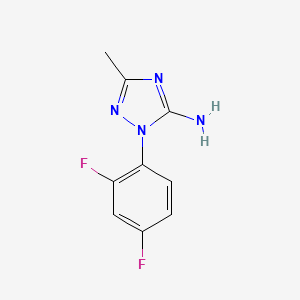
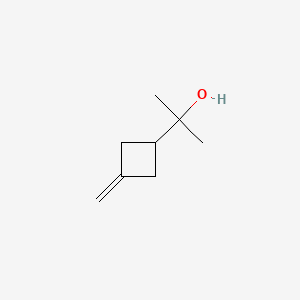
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)
